

A Comparative Analysis of Molecular Docking Studies on 4-Bromo-Indazole Derivatives

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Compound of Interest

Compound Name: *4-Bromo-6-fluoro-1H-indazole*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of molecular docking studies involving 4-bromo-indazole derivatives, synthesizing data from recent research to evaluate their potential as therapeutic agents. The indazole scaffold is a significant heterocyclic motif in medicinal chemistry, and the strategic addition of a bromine atom, particularly at the 4-position, can modulate the physicochemical properties and binding affinities of these molecules.^[1] Molecular docking simulations are a crucial computational tool used to predict the binding interactions and affinities of these derivatives with various biological targets, thereby guiding the design of more potent and selective inhibitors.

Quantitative Data Summary: Docking Performance

Molecular docking studies have been instrumental in identifying the binding modes and energies of bromo-substituted indazole derivatives against various protein targets implicated in diseases like cancer. The data below is compiled from studies where these compounds were evaluated, providing a basis for comparison against other derivatives and standard drugs.

Derivative	Target Protein (PDB ID)	Docking Score / Binding Energy (kcal/mol)	Key Interacting Residues	Reference
N-(4-Bromophenyl)-1-butyl-1H-indazole-3-carboxamide (8y)	Renal Cancer-Related Protein (6FEW)	High Binding Energy*	Not explicitly detailed	[2]
Substituted Indazole Derivative 5f	Aromatase (Breast Cancer)	-8.0	Arg115	
Substituted Indazole Derivative 5g	Aromatase (Breast Cancer)	-7.7	Arg115, Thr310, Leu372, Leu477	
Indazole-based lead compound 28t	Polo-Like Kinase 4 (PLK4) (4YUR)	Not specified (IC50 = 74 nM)	Glu90, Cys92	[3]
Isoniazid (Reference)	Enoyl-ACP (CoA) reductase (2AQK)	-5.21	Not specified	[4]
Indomethacin (Reference)	Cyclooxygenase-2 (COX-2) (3NT1)	-6.42	Not specified	[4]

*Note: In the study by Gopi & Vijayakumar, derivatives 8v, 8w, and 8y were identified as having the highest binding energies among 26 compounds tested against a renal cancer-associated protein (PDB: 6FEW), though the exact numerical values were not provided in the abstract.[5][6]

Experimental Protocols

The methodologies outlined below represent a generalized workflow for molecular docking studies as described in the cited literature.[5][3][4][7]

1. Receptor and Ligand Preparation

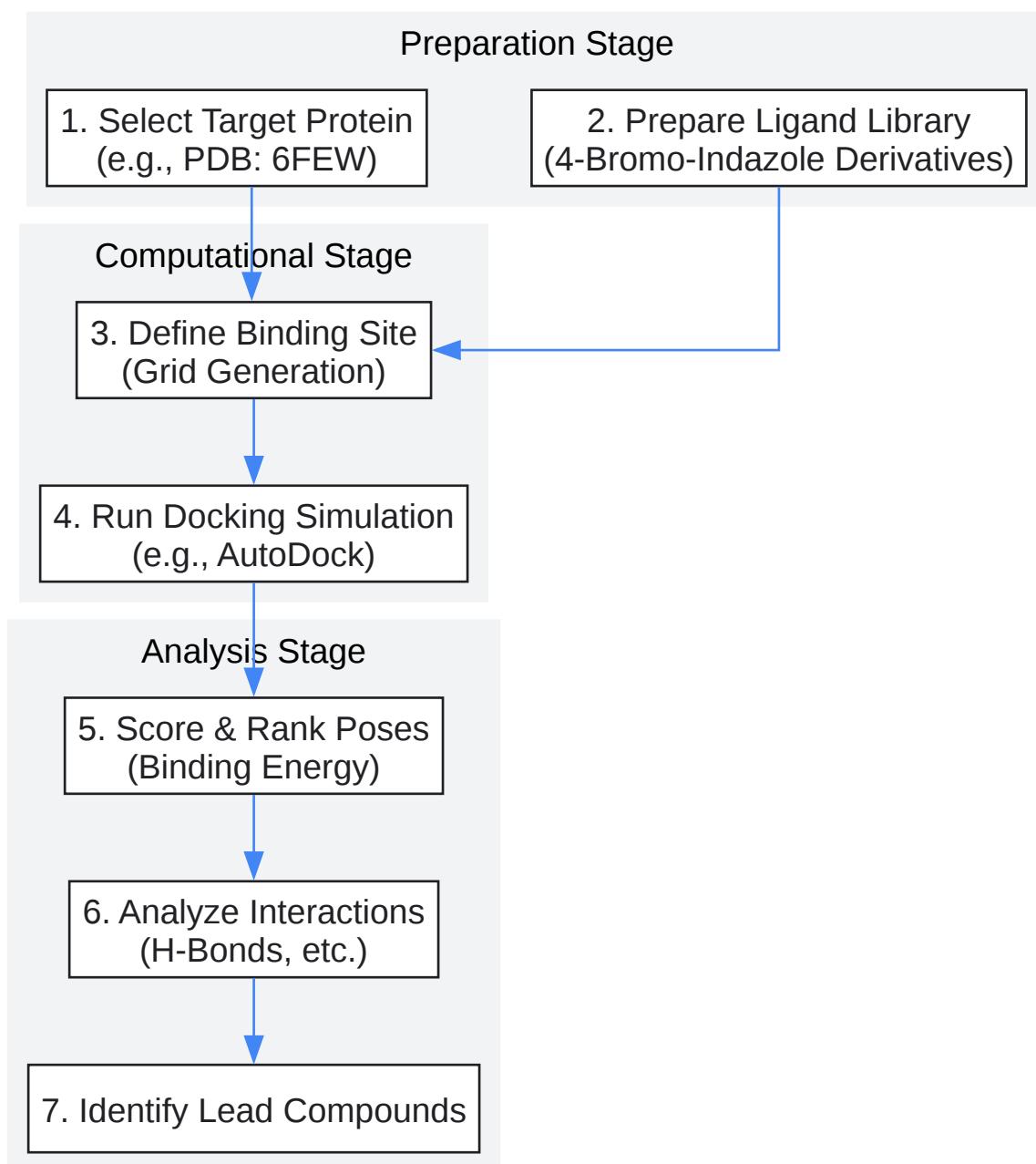
- **Receptor Preparation:** The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).[3][7] Using software suites like Schrödinger's Maestro or AutoDock Tools, the protein structure is prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, assigning correct bond orders, and performing a restrained energy minimization to relieve steric clashes.[3][7]
- **Ligand Preparation:** The 2D structures of the 4-bromo-indazole derivatives are drawn using chemical sketchers and then converted into 3D formats.[4][7] Ligand preparation tools, such as LigPrep or ChemSketch, are used to generate energetically minimized, low-energy 3D conformations and correct ionization states at physiological pH.[4][7]

2. Molecular Docking Simulation

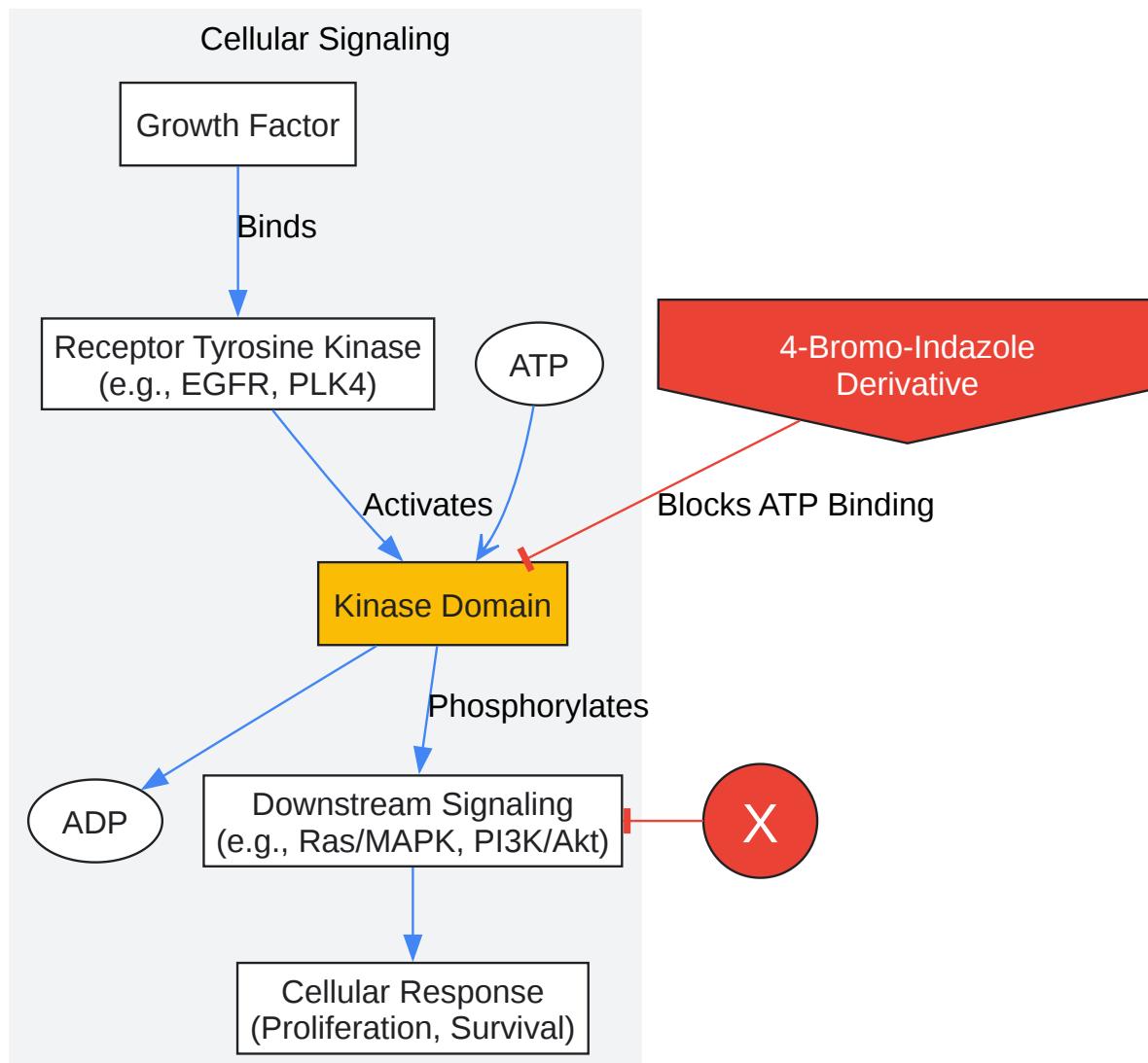
- **Grid Generation:** A receptor grid or docking box is defined around the active site of the protein.[3] This is typically centered on the position of a known co-crystallized inhibitor to ensure that the docking search is focused on the relevant binding pocket.[7]
- **Docking Algorithm:** Molecular docking is performed using software such as AutoDock, GLIDE, or PyRx.[7][8] These programs use algorithms to explore a wide range of ligand conformations and orientations within the receptor's active site, scoring each pose based on a specific scoring function. The scoring function estimates the binding free energy, with more negative scores indicating a higher predicted binding affinity.
- **Analysis of Results:** The resulting docked poses are analyzed to identify the one with the most favorable score. The binding mode, including key interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking with active site residues, is visualized and examined to understand the structural basis of the ligand's affinity for the target protein.[3]

Visualizations: Workflows and Pathways

The following diagrams illustrate the typical workflow for molecular docking and a representative signaling pathway targeted by kinase inhibitors.

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A generalized workflow for computational molecular docking studies.



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Inhibition of a kinase signaling pathway by a 4-bromo-indazole derivative.

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